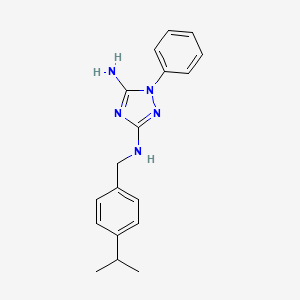![molecular formula C19H16N2O2 B5768043 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)
2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline, also known as PHCCC, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications. PHCCC is a selective positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), which has been implicated in various neurological disorders.
Mecanismo De Acción
2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline acts as a selective positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR4 has been shown to have neuroprotective effects and to modulate neurotransmitter release. 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the orthosteric ligand-binding site.
Biochemical and Physiological Effects:
2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, reduction of neuroinflammation, and promotion of neuroprotection. In animal models, 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to increase the release of dopamine and reduce the release of glutamate in the striatum. It has also been shown to reduce the expression of pro-inflammatory cytokines and promote the survival of dopaminergic neurons in the substantia nigra.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its selectivity for mGluR4 and its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental protocols. Additionally, the lack of a commercially available source of 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline can make it challenging to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline, including the development of more potent and selective mGluR4 modulators, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects.
Métodos De Síntesis
2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multistep process involving the reaction of 3-(2-bromoethyl)isoxazol-5-amine with 2-phenylacetyl chloride, followed by reduction and cyclization. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, anxiety, and addiction. In preclinical studies, 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to improve motor deficits and reduce neuroinflammation in animal models of Parkinson's disease. It has also been demonstrated to have anxiolytic and antidepressant effects in rodent models of anxiety and depression, respectively. Additionally, 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-11-10-14-6-4-5-9-16(14)13-21)17-12-18(23-20-17)15-7-2-1-3-8-15/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQCTJWQYYYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(5-phenyl-1,2-oxazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)

